Cas no 830320-86-0 (1,2-Benzenedicarboxylic acid, 4-cyano-)
1,2-Benzenedicarboxylic acid, 4-cyano- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenedicarboxylic acid, 4-cyano-
- 4-cyanophthalic acid
- DTXSID80603932
- AKOS040795086
- SCHEMBL3157619
- 830320-86-0
- 4-Cyanobenzene-1,2-dicarboxylic acid
-
- Inchi: 1S/C9H5NO4/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3H,(H,11,12)(H,13,14)
- InChI Key: AOLVLPIOTCSFHF-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C#N)C=CC=1C(=O)O)=O
Computed Properties
- Exact Mass: 191.02185764g/mol
- Monoisotopic Mass: 191.02185764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 98.4Ų
1,2-Benzenedicarboxylic acid, 4-cyano- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-367567-1.0g |
4-cyanobenzene-1,2-dicarboxylic acid |
830320-86-0 | 1.0g |
$837.0 | 2023-03-02 | ||
| Enamine | EN300-367567-2.5g |
4-cyanobenzene-1,2-dicarboxylic acid |
830320-86-0 | 2.5g |
$1736.0 | 2023-03-02 | ||
| Enamine | EN300-367567-5.0g |
4-cyanobenzene-1,2-dicarboxylic acid |
830320-86-0 | 5.0g |
$2198.0 | 2023-03-02 | ||
| Enamine | EN300-367567-10.0g |
4-cyanobenzene-1,2-dicarboxylic acid |
830320-86-0 | 10.0g |
$2763.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637801-1g |
4-Cyanophthalic acid |
830320-86-0 | 98% | 1g |
¥10730.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637801-5g |
4-Cyanophthalic acid |
830320-86-0 | 98% | 5g |
¥28158.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637801-10g |
4-Cyanophthalic acid |
830320-86-0 | 98% | 10g |
¥41287.00 | 2024-07-28 |
1,2-Benzenedicarboxylic acid, 4-cyano- Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1,2-Benzenedicarboxylic acid, 4-cyano-
Comprehensive Overview of 1,2-Benzenedicarboxylic acid, 4-cyano- (CAS No. 830320-86-0): Properties, Applications, and Industry Trends
1,2-Benzenedicarboxylic acid, 4-cyano- (CAS No. 830320-86-0) is a specialized organic compound gaining attention in advanced material synthesis and pharmaceutical research. This cyano-substituted benzene derivative exhibits unique chemical properties due to its dual carboxyl groups and nitrile functionality, making it valuable for designing high-performance polymers, liquid crystals, and bioactive molecules. The compound's molecular structure combines aromatic stability with reactive sites for further functionalization, aligning with modern demands for multifunctional building blocks in green chemistry.
Recent studies highlight the compound's role in developing photoactive materials for OLED technology, where its electron-withdrawing cyano group enhances charge transport efficiency. Industry reports indicate growing interest in 4-cyano-phthalic acid derivatives for creating self-assembling monolayers (SAMs) in nanotechnology applications. Researchers are particularly exploring its potential in metal-organic frameworks (MOFs), where the carboxyl groups facilitate coordination bonding while the cyano moiety enables pore-size tuning—a hot topic in CO₂ capture and hydrogen storage solutions.
From a synthetic chemistry perspective, 830320-86-0 serves as a precursor for phthalonitrile derivatives used in heat-resistant polymers. Its thermal stability (decomposition temperature >300°C) makes it suitable for aerospace composites, answering industry demands for lightweight, high-strength materials. Analytical data shows the compound's solubility profile—moderate in polar aprotic solvents like DMF but low in water—which guides formulation strategies in coating technologies and electronic inks.
Environmental considerations position this compound favorably within sustainable chemistry trends. Unlike halogenated analogs, its cyanobenzene core offers reduced ecological persistence while maintaining reactivity. Patent analyses reveal innovative applications in biodegradable polyesters, where researchers copolymerize it with renewable diols to enhance material properties. This aligns with the circular economy paradigm, a dominant theme in current polymer science discussions.
Quality control protocols for CAS 830320-86-0 emphasize HPLC purity verification (>98%) and spectroscopic characterization (FTIR carbonyl stretch at 1720 cm⁻¹, nitrile peak at 2230 cm⁻¹). Suppliers typically provide technical specifications including melting point range (210-215°C) and residual solvent limits, addressing stringent requirements from pharmaceutical intermediates manufacturers. The compound's stability under inert atmosphere meets GMP standards for active pharmaceutical ingredient (API) synthesis.
Emerging research explores the compound's utility in covalent organic frameworks (COFs) for water purification membranes—a response to global clean water initiatives. Its ability to form hydrogen bonds through carboxyl groups while maintaining π-π stacking via the aromatic ring creates tunable nanostructures. Such applications resonate with SDG-focused investors seeking advanced filtration materials solutions.
Market intelligence indicates steady growth (CAGR 6.2%) for functionalized phthalic acid derivatives, driven by demand in Asia-Pacific electronics sectors. Regulatory filings show increasing patents for 4-cyano-1,2-benzenedicarboxylic acid in flexible display technologies, particularly as a component in transparent conductive films. This correlates with the explosive growth in foldable smartphone and wearable device markets.
From a safety standpoint, standard handling procedures recommend PPE for powder form due to potential respiratory irritation—common among fine organic crystals. The compound's ECHA registration status confirms compliance with REACH regulations, while its absence from restricted substance lists ensures supply chain flexibility. Thermal stability data supports safe transportation under standard organic chemical protocols.
Future prospects include molecular docking studies exploring the cyano-phthalate moiety as a kinase inhibitor scaffold in oncology research—a trending topic in computational drug design. Early-stage investigations suggest synergistic effects when combined with biodegradable polymer carriers for targeted drug delivery systems. These developments position CAS 830320-86-0 at the intersection of materials science and life sciences innovation.
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